molecular formula C20H22FN3O2S B4063389 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

Cat. No. B4063389
M. Wt: 387.5 g/mol
InChI Key: XEHNEMMPEFGSAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, similar to the one , often involves multi-step reactions, utilizing various reagents to achieve regioselective attacks and cyclizations. For instance, the reaction of amino-cyano-thiophene derivatives with ethyl cyanoacetate can lead to cyanoacetamide precursors, which are then used to generate diverse heterocyclic derivatives including thiophene, thiazole, and pyridine rings through one-pot reactions under mild conditions. These methodologies underscore the versatility and reactivity of cyanoacetamide intermediates in synthesizing polyfunctionally substituted heterocyclic compounds (H. Shams et al., 2010).

Molecular Structure Analysis

X-ray diffraction and computational chemistry methods play crucial roles in determining the molecular and crystal structures of synthesized compounds. For example, derivatives of cyanoacetamide have been characterized using FT-IR, NMR, and X-ray diffraction, revealing their complex structures and providing insights into their molecular configurations and potential interactions with biological targets (R. Jayarajan et al., 2019).

Chemical Reactions and Properties

Cyanoacetamide derivatives undergo various chemical reactions, including cyclocondensation with α,β-unsaturated carbonyl compounds, leading to the formation of thioxohydropyridine-3-carbonitriles and subsequent heterocyclic transformations. These reactions demonstrate the chemical versatility of cyanoacetamide derivatives in forming different heterocyclic structures (F. Attaby et al., 2004).

Scientific Research Applications

Metabolism and Mechanism of Action Studies

Cytochrome P450 Interactions : Research into the interactions of drugs with enzyme families such as cytochrome P450 (CYP) is essential for understanding the metabolic pathways and potential drug-drug interactions. For instance, studies on paracetamol (acetaminophen) have shown it interacts with CYP, cyclooxygenase (COX), and nitric oxide synthase (NOS), highlighting the importance of investigating such interactions for new compounds (Trettin et al., 2014).

Impact on Enzymatic Activity and Oxidative Stress : Understanding the impact of compounds on enzymatic activity and oxidative stress is crucial for assessing their therapeutic potential and safety profile. For example, the effects of paracetamol on prostacyclin, thromboxane, nitric oxide (NO), and oxidative stress provide insights into its pharmacodynamic properties (Trettin et al., 2014).

Toxicology and Safety Profiles

Identification of Toxicological Profiles : Investigating the toxicological profiles of new psychoactive substances, including their metabolites and effects on health, is essential. Studies on ketamine analogues, for instance, shed light on the neurological and cardiovascular effects, which are critical for assessing the safety of related compounds (Tang et al., 2020).

Environmental and Genetic Factors Influencing Drug Metabolism : Research into how environmental and genetic factors influence drug metabolism can inform personalized medicine approaches. For example, the polymorphic expression of enzymes like UGT1A9 affects acetaminophen glucuronidation, highlighting the variability in drug metabolism among neonates (Linakis et al., 2018).

Molecular Imaging and Biomarker Identification

Development of PET Tracers for Imaging Receptors : The creation and utilization of PET tracers for imaging specific receptors, such as the metabotropic glutamate receptor subtype 5, are pivotal in neurology and pharmacology research. Such studies provide insights into receptor distribution and potential therapeutic targets (Sah et al., 2019).

Exploring the Effects on Hormonal Homeostasis : Research on how drugs modify the sulfation of sex hormones can offer valuable information on their impact on hormonal homeostasis and potential reproductive health implications (Cohen et al., 2018).

properties

IUPAC Name

2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c21-17-9-5-4-8-14(17)15-10-18(25)24-20(16(15)11-22)27-12-19(26)23-13-6-2-1-3-7-13/h4-5,8-9,13,15H,1-3,6-7,10,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNEMMPEFGSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 3
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 5
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

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